![molecular formula C10H10ClF3O3S B1454675 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride CAS No. 1340078-21-8](/img/structure/B1454675.png)
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride
Descripción general
Descripción
“3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H10ClF3O3S . It has a molecular weight of 302.7 .
Molecular Structure Analysis
The molecular structure of “3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride” is represented by the formula C10H10ClF3O3S . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S).Aplicaciones Científicas De Investigación
Synthesis of Porphyrins
The compound is used in the synthesis of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin (TTFMPP) . Porphyrins are molecules that are being vigorously pursued in many areas of research . The newly synthesized TTFMPP has been characterized using mass spectroscopy, 1H-, 13C- and 19F-NMR, MALDI-TOF mass spectrometry, UV-Vis and fluorescence spectrophotometry, and cyclic voltammetry .
Photocatalysis
Porphyrins, such as TTFMPP, are of importance in many applications including photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction. This property of porphyrins is utilized in various scientific research applications .
Optical Memories
Porphyrins are also used in the development of optical memories . These are data storage devices that use light to read and write data. The ability of porphyrins to undergo fast electron transfer makes them suitable for this application .
Sensors
Porphyrins are used in the development of sensors . These sensors can be used in various fields, from environmental monitoring to medical diagnostics .
Synthesis of Cinacalcet HCl
The compound is used in the synthesis of Cinacalcet HCl , a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
Sustainable Production of Fine Chemicals
The compound is used in the development of improved methods for the synthesis of fine chemicals . For example, an improved method for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl, has been described .
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O3S/c11-18(15,16)6-2-5-17-9-4-1-3-8(7-9)10(12,13)14/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTXKCWTVCTCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



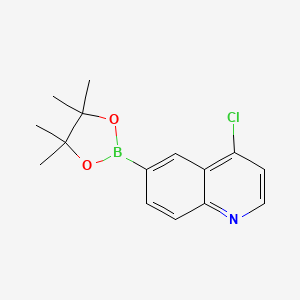
![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)
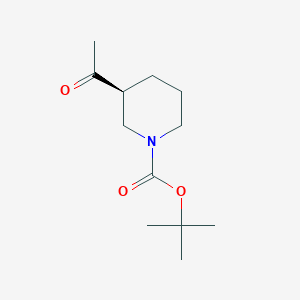

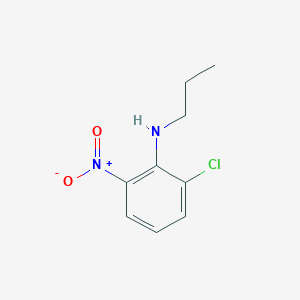
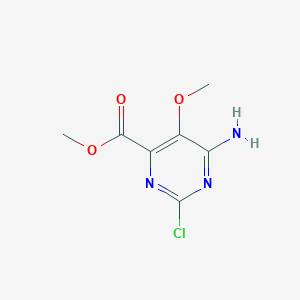
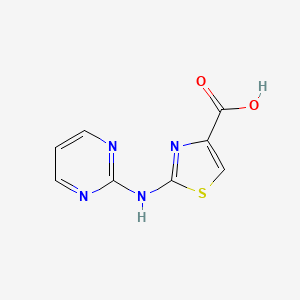
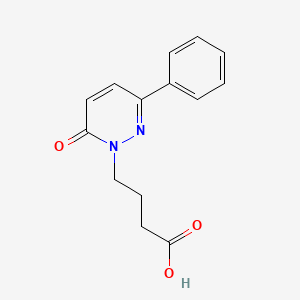

![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)



